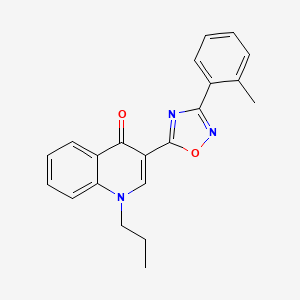

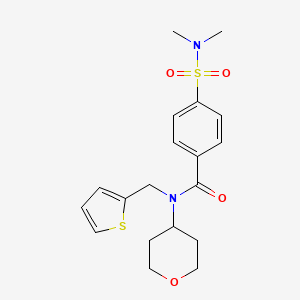

![molecular formula C9H15N B2480797 9-氮杂二螺[3.0.35.24]癸烷 CAS No. 2416237-48-2](/img/structure/B2480797.png)

9-氮杂二螺[3.0.35.24]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related dispiro compounds like Dispiro[2.1.3.2]decane has been achieved through methods starting from simpler cyclic precursors such as methylenecyclopropane, employing a series of steps that efficiently construct the spiro framework (Baldwin & Shukla, 1999). Another approach involves the ultrasound-promoted one-pot synthesis of spiro compounds, demonstrating advantages such as higher yields and shorter reaction times (Li, Zhai, & Chen, 2010).

Molecular Structure Analysis

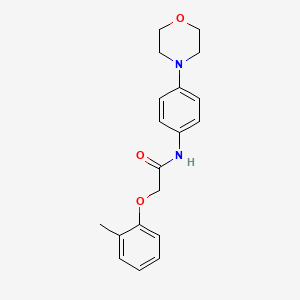

The molecular structure of 9-Azadispiro[3.0.35.24]decane, while not directly available, can be inferred from studies on similar dispiro compounds. For example, the linear Dispiro Decanes involve azides reacting with diamino carbene analogues to form compounds with multiple four-membered rings, which are characterized by X-ray and spectroscopic methods (Neumann & Obloh, 2010).

Chemical Reactions and Properties

Spirocyclic compounds often exhibit unique reactivity due to their strained ring systems and the presence of spiro junctions. For instance, the reactivity of spiro compounds with azadienes in palladium-catalyzed cycloaddition reactions highlights the potential for constructing complex spirocyclic frameworks with high stereocontrol, providing access to enantioenriched spirocycles (Liu, Yang, & Li, 2021).

科学研究应用

合成和衍生物

- 不对称合成: 从噁唑哌啶合成物通过烷基化和环化在溶解金属条件下合成了螺环哌啶衍生物,包括5-氮杂螺-[3,5]壬烷和6-氮杂螺-[4,5]癸烷衍生物 (Ribeiro et al., 1994)。

化学性质和反应

- 线性双螺癸烷和四唑烷: 叠氮化物与二氨基锡亚烯或二氨基锗亚烯反应,产生二锡双螺[3.1.3.1]癸烷或二锗类似物,通过X射线和光谱方法进行表征 (Neumann & Obloh, 2010)。

- 长程间电子隧穿: 对具有不同环数的螺双核化合物的研究,如双螺[3.1.3.1]癸烷,揭示了关于电子隧穿的见解,以及其在长程隧穿中的应用,可与固体基质和生物系统相媲美 (Stein, Lewis & Seitz, 1982)。

医学和生物应用

- 抗关节炎和免疫抑制活性: 取代的螺锗[4.5]癸烷类似物表现出抗关节炎和免疫抑制活性,暗示了在自身免疫性疾病和组织移植中的潜在应用 (Badger et al., 1990)。

氮氧自由基的合成

- 用于PELDOR测量的氮氧自由基的合成: 7-氮杂双螺[5.1.5.2]十五烷的氮氧自由基表现出高稳定性,并适用于PELDOR距离测量,表明它们在详细的分子研究中的适用性 (Kirilyuk et al., 2012)。

材料科学和工程

- 含螺环阳离子的离子液体: 含有2-氧代-5-氮杂螺[4.4]壬烷等螺环阳离子的金属离子液体展示出独特的晶体结构和热性质,对于材料科学应用至关重要 (Zakharov et al., 2021)。

超声波促进的合成

- 超声波照射下的一锅法合成: 3-氮杂-6,10-二芳基-2-氧杂螺[4.5]癸烷-1,4,8-三酮的超声波促进合成展示了一种方法,具有缩短反应时间和提高产率等优点 (Li, Zhai & Chen, 2010)。

安全和危害

属性

IUPAC Name |

9-azadispiro[3.0.35.24]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-8(4-1)7-10-9(8)5-2-6-9/h10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOZEPDTRKWOAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC23CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

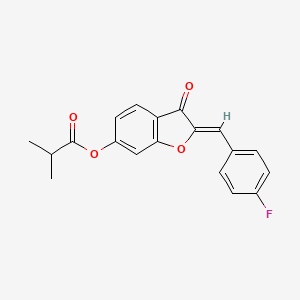

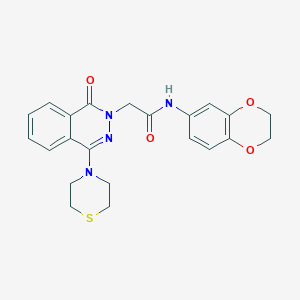

![N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B2480721.png)

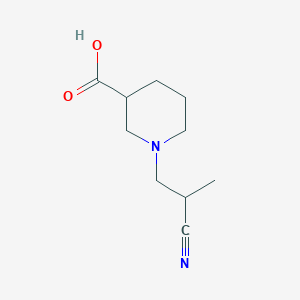

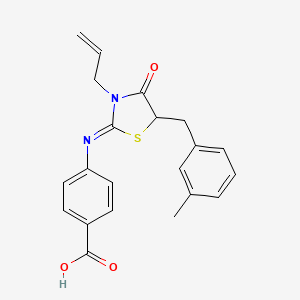

![methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2480726.png)

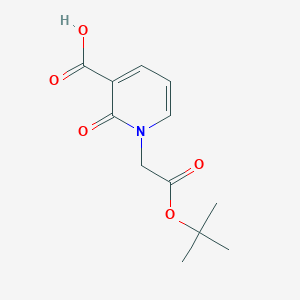

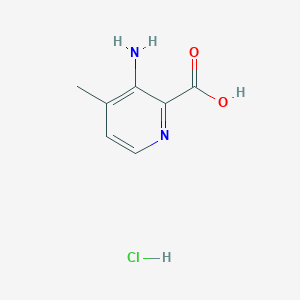

![Methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2480727.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2480737.png)